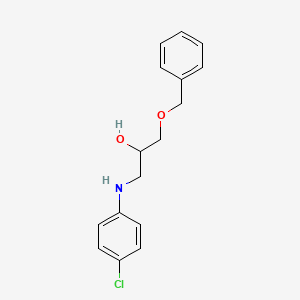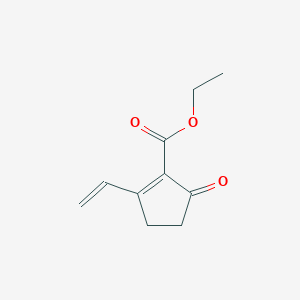![molecular formula C13H14N2O4S B12604582 [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-73-8](/img/structure/B12604582.png)
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic organic compound that features a thiazole ring substituted with a dimethoxyaniline group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyaniline and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethoxyaniline with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring of the dimethoxyaniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .
Applications De Recherche Scientifique
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyaniline group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
918341-73-8 |
|---|---|
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-4-3-8(5-11(10)19-2)14-13-15-9(7-20-13)6-12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
PUGGVJOVZFDXII-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)

![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)



